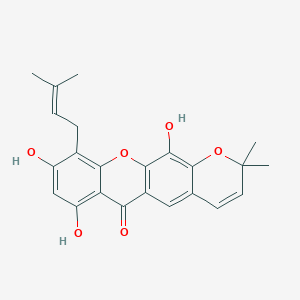

Formoxanthone A

Description

antibacterial and cytotoxic xanthone from the roots of Cratoxylum formosum; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJOUIWWNNDURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869880-32-0 | |

| Record name | Formoxanthone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FORMOXANTHONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV38JQN4MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Formoxanthone C in Cancer Cells

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular mechanisms, experimental data, and methodologies associated with Formoxanthone C's activity in cancer cells.

Core Mechanism of Action

Formoxanthone C (XanX) primarily exerts its anticancer effects, particularly in multidrug-resistant (MDR) cancer cells, through a multi-faceted approach involving the inhibition of key signaling pathways and the induction of programmed cell death. The core mechanisms are:

-

Inhibition of STAT1-HDAC4 Signaling: XanX targets the Signal Transducer and Activator of Transcription 1 (STAT1) and Histone Deacetylase 4 (HDAC4) signaling axis. This pathway is often upregulated in chemoresistant cancers, contributing to malignant phenotypes.[1][2][3] By suppressing the expression of STAT1, its phosphorylated form (p-STAT1), and HDAC4, Formoxanthone C can reverse drug resistance.[1][2]

-

Downregulation of P-glycoprotein (P-gp): A direct consequence of inhibiting the STAT1-HDAC4 pathway is the reduced expression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux from cancer cells.[1][3] This action restores the cancer cells' sensitivity to chemotherapeutic agents.

-

Induction of Apoptosis and Autophagy: Formoxanthone C induces both apoptotic and autophagic cell death in cancer cells.[4][5][6] Notably, these two cell death pathways are induced separately and can act independently of each other.[4] This dual mechanism provides a robust method for eliminating cancer cells.

-

Suppression of Cancer Stem Cell (CSC)-like Phenotypes: By targeting the STAT1-HDAC4 pathway, Formoxanthone C effectively inhibits characteristics associated with cancer stem cells, including cell migration, invasion, and the ability to form spheroids.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from studies on Formoxanthone C's effects on human A549 multidrug-resistant (A549RT-eto) lung cancer cells.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Cytotoxicity | A549RT-eto | 10 µg/mL XanX for up to 24 hours | Non-cytotoxic concentration used to study effects on malignant phenotypes. | [1] |

| A549RT-eto | 20 µg/mL XanX | Efficiently induces cell death. | [1] | |

| Protein Expression | A549RT-eto | 10 µg/mL XanX for 12 hours | Reduced expression levels of HDAC4, STAT1, p-STAT1, and P-gp. | [1][2] |

| Cellular Phenotypes | A549RT-eto | 10 µg/mL XanX for 24 hours | Significant inhibition of cell migration (scratch assay) and invasion (transwell assay). | [1] |

| A549RT-eto | STAT1 or HDAC4 siRNA | Significant hindrance of CSC-like phenotypes (migration, invasion, sphere formation), confirming the role of the STAT1-HDAC4 pathway. | [1][2][3] | |

| Cell Death Mechanisms | A549RT-eto | XanX (concentration for cytotoxicity) | Induces both apoptosis and autophagy-cell death. Suppression of one pathway (e.g., with beclin-1 siRNA for autophagy) does not interrupt the other. | [4][6] |

Signaling Pathways and Visualizations

Formoxanthone C's primary mechanism involves the disruption of the STAT1-HDAC4 signaling pathway, which leads to a cascade of anti-cancer effects.

Caption: Formoxanthone C inhibits the STAT1-HDAC4 pathway, reducing P-gp expression and CSC phenotypes while inducing cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer A549 cells and the etoposide-resistant A549RT-eto cell line were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Formoxanthone C (XanX) was isolated from the green fruit of Cratoxylum formosum ssp. pruniflorum. A stock solution was prepared in dimethyl sulfoxide (DMSO) and diluted to the final concentrations in the culture medium.

Cytotoxicity Assessment (MTT Assay)

-

Procedure: A549RT-eto cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of XanX for specified durations (e.g., 0, 6, 12, 24 hours).

-

Measurement: After treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

-

Analysis: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Western Blotting

-

Lysate Preparation: Cells were treated with XanX (e.g., 10 µg/mL for 12 hours), then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated on a 12% SDS-PAGE gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% skim milk in TBST, then incubated with primary antibodies against STAT1, p-STAT1, HDAC4, P-gp, and β-actin (as a loading control) overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch Assay)

-

Procedure: Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a linear scratch in the monolayer.

-

Treatment: The cells were washed to remove debris and then incubated with a non-cytotoxic concentration of XanX (10 µg/mL).

-

Imaging and Analysis: Images of the scratch were captured at 0 and 24 hours. The closure of the wound area was measured to quantify cell migration.

Cell Invasion Assay (Transwell Assay)

-

Setup: The upper chamber of a Transwell insert was coated with Matrigel.

-

Procedure: Cells, pre-treated with XanX, were seeded into the upper chamber in a serum-free medium. The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

-

Analysis: After 24 hours, non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Spheroid Formation Assay

-

Procedure: Cells were seeded at a low density in ultra-low attachment plates in a serum-free medium supplemented with growth factors.

-

Treatment: Cells were treated with XanX or siRNA against STAT1/HDAC4.

-

Analysis: After a period of incubation (e.g., 6 days), the number and size of spheroids (typically >50 µm in diameter) were quantified using a microscope.

Experimental Workflow Visualization

The logical flow of experiments to determine the mechanism of action of Formoxanthone C is outlined below.

References

- 1. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling [jcpjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing bo… [ouci.dntb.gov.ua]

- 6. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Formoxanthone C on Lung Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the in vitro effects of Formoxanthone C, a natural xanthone, on human lung cancer cell lines. The primary focus of the available research has been on the A549 cell line, a common model for non-small cell lung cancer (NSCLC), and its multidrug-resistant subline, A549RT-eto, which exhibits resistance to the chemotherapeutic agent etoposide. The data presented herein is a synthesis of findings from published research, outlining the cytotoxic, anti-metastatic, and molecular effects of Formoxanthone C, with a particular emphasis on its role in modulating the STAT1-HDAC4 signaling pathway. While the initial topic of interest was Formoxanthone A, the body of scientific literature points to significant research on Formoxanthone C.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of Formoxanthone C on the A549RT-eto lung cancer cell line.

Table 1: Cytotoxicity of Formoxanthone C on A549RT-eto Cells

| Concentration | Timepoint | Effect | Reference |

| 20 µg/mL | Not Specified | Efficiently induces cell death | [1] |

| 10 µg/mL | 24 hours | Non-cytotoxic | [2] |

Table 2: Effects of Formoxanthone C on Cancer Stem Cell-like Phenotypes in A549RT-eto Cells

| Assay | Concentration | Duration | Observed Effect | Reference |

| Cell Migration (Wound-healing assay) | 10 µg/mL | 24 hours | Significant decrease in cell migration rates | [2] |

| Cell Invasion (Transwell assay) | 10 µg/mL | Not Specified | Significant decrease in cell invasion | [2] |

| Sphere Formation | 10 µg/mL | Not Specified | Inhibition of sphere-forming ability | [2] |

Table 3: Molecular Effects of Formoxanthone C on A549RT-eto Cells

| Target Molecule | Concentration | Duration | Effect | Reference |

| STAT1 | 10 µg/mL | 12 hours | Reduced expression | [2] |

| p-STAT1 | 10 µg/mL | 12 hours | Reduced expression | [2] |

| HDAC4 | 10 µg/mL | 12 hours | Reduced expression | [2] |

| P-glycoprotein (P-gp) | 10 µg/mL | 12 hours | Reduced expression | [2] |

| Oct4, Bmi1, Nanog, Sox2, Klf4 | 10 µg/mL | Not Specified | Reduced protein expression | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on Formoxanthone C.

Cell Culture

-

Cell Lines: A549 (human non-small cell lung carcinoma) and A549RT-eto (etoposide-resistant A549) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. For maintaining the resistant phenotype of A549RT-eto cells, etoposide may be periodically added to the culture medium.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of Formoxanthone C.

-

Cell Seeding: Seed A549 or A549RT-eto cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Formoxanthone C (e.g., 0, 5, 10, 20, 40 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Wound-Healing Assay for Cell Migration

This assay assesses the effect of Formoxanthone C on the migratory capacity of lung cancer cells.

-

Cell Seeding: Seed A549RT-eto cells in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing a non-cytotoxic concentration of Formoxanthone C (10 µg/mL) or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the impact of Formoxanthone C on the invasive potential of lung cancer cells.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.

-

Cell Seeding: Seed A549RT-eto cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing either Formoxanthone C (10 µg/mL) or vehicle control.

-

Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal: Remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to determine the expression levels of specific proteins.

-

Cell Lysis: Treat A549RT-eto cells with Formoxanthone C (10 µg/mL) for 12 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT1, p-STAT1, HDAC4, P-gp, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Formoxanthone C signaling pathway in resistant lung cancer cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Workflows for cell migration and invasion assays.

References

An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of Formoxanthone A

Disclaimer: As of late 2025, specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Formoxanthone A is not available in peer-reviewed scientific literature. This guide provides a detailed predictive overview based on the known ADME properties of structurally related compounds, namely xanthones and other polyphenols. The experimental protocols described are standardized methods that would be employed to generate such data.

Introduction

This compound is a xanthone, a class of polyphenolic compounds found in a select number of higher plant families.[1] Xanthones, including this compound, are recognized for their potential pharmacological activities, which has led to increased interest in their drug development potential.[1] A thorough understanding of a compound's pharmacokinetic profile is critical for the successful translation of in vitro bioactivity to in vivo efficacy and safety. This guide outlines the expected ADME characteristics of this compound and the methodologies used to define them.

Predicted ADME Profile of this compound

The ADME profile of a drug candidate determines its concentration and duration of action in the body. For polyphenolic compounds like this compound, this profile is often characterized by low bioavailability and extensive metabolism.

Absorption: The oral bioavailability of xanthones is generally low.[2][3] Like many polyphenols, this compound is expected to have limited absorption from the gastrointestinal (GI) tract. Factors contributing to this include its likely low aqueous solubility and potential for being a substrate of efflux transporters, such as P-glycoprotein, in the intestinal wall.[4] These transporters actively pump compounds back into the GI lumen, reducing net absorption. Initial assessments of absorption can be modeled using in vitro systems like the Caco-2 cell permeability assay.[4][5]

Distribution: Upon entering systemic circulation, this compound is expected to bind to plasma proteins. The extent of this binding will influence its volume of distribution. The distribution to various tissues will be governed by factors such as blood flow, tissue permeability, and the compound's physicochemical properties (e.g., lipophilicity).[6] For some related xanthones, a rapid distribution phase has been observed following intravenous administration, suggesting binding to tissues.[3]

Metabolism: Extensive metabolism is a hallmark of polyphenolic compounds.[7] this compound is predicted to undergo significant first-pass metabolism in the intestine and liver.[3][8] The primary metabolic pathways are expected to be:

-

Phase I Metabolism: Primarily oxidation reactions (e.g., hydroxylation) catalyzed by cytochrome P450 (CYP) enzymes.[9]

-

Phase II Metabolism: Conjugation reactions, where glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate groups are added to the molecule.[7][9] These conjugation reactions increase the water solubility of the compound, facilitating its excretion.[10] The resulting metabolites are often less biologically active than the parent compound.

Excretion: The hydrophilic metabolites of this compound are expected to be eliminated from the body primarily through two routes:

-

Renal Excretion: Water-soluble conjugates are filtered by the kidneys and excreted in the urine.

-

Biliary Excretion: Larger metabolites can be transported into the bile and subsequently eliminated in the feces.

Illustrative Pharmacokinetic Data of a Representative Xanthone

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters for γ-mangostin, a structurally related xanthone, in rats. This data is for illustrative purposes and does not represent this compound.

| Parameter | Value (γ-mangostin in Rats) | Description |

| Route of Administration | Intravenous (i.v.) | Direct injection into the bloodstream. |

| Dose | 2 mg/kg | Amount of substance administered. |

| Distribution Half-life (t½α) | 2.40 min | The time taken for the plasma concentration to decrease by half during the initial distribution phase.[3] |

| Elimination Half-life (t½β) | 1.52 h | The time taken for the plasma concentration to decrease by half during the terminal elimination phase.[3] |

| Cmax (after oral dose) | 5872 ng/mL | Maximum observed plasma concentration.[3] |

| AUC (after oral dose) | 720 ng*h/mL | Total drug exposure over time.[3] |

| Bioavailability | Very Low | Following oral administration, γ-mangostin undergoes intensive first-pass metabolism and rapid conjugation.[3] |

Data sourced from a pharmacokinetic study in Sprague Dawley rats.[3]

Standardized Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the ADME profile of a compound like this compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.[11]

-

Prepare a 100 mM phosphate buffer (pH 7.4).[12]

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12]

-

-

Incubation Procedure:

-

In a 96-well plate, pre-warm the liver microsomes and the NADPH-regenerating system at 37°C.

-

Add the test compound to the microsome solution to achieve a final concentration of 1 µM.[10]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[11]

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile) containing an internal standard.[12]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of this compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

-

In Vitro Permeability Assay Using Caco-2 Cells

Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium, to predict in vivo drug absorption.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate into a polarized monolayer.[13]

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold are used.[4]

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

-

To measure apical-to-basolateral (A-B) permeability (representing absorption), add the test compound (e.g., 10 µM this compound) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[13]

-

To measure basolateral-to-apical (B-A) permeability (representing efflux), add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[4]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Quantify the concentration of this compound in all samples by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[14]

-

Mandatory Visualizations

Caption: General pathway of drug Absorption, Distribution, Metabolism, and Excretion (ADME).

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

While specific experimental data for this compound is currently lacking, a predictive ADME profile can be constructed based on its chemical class. It is anticipated that this compound will exhibit low oral bioavailability due to limited absorption and extensive first-pass metabolism, primarily through oxidation and glucuronidation. The resulting metabolites are likely to be excreted renally and/or via the bile. To advance the development of this compound as a potential therapeutic agent, it is imperative that detailed in vitro and in vivo pharmacokinetic studies, following the protocols outlined in this guide, are conducted. This will enable a comprehensive understanding of its disposition in the body and inform appropriate dosing strategies for future clinical evaluation.

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Intestinal Pharmacokinetic Natural Product-drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Framework for the Preliminary Toxicological Evaluation of Novel Xanthones: A Hypothetical Case Study of Formoxanthone A

Disclaimer: As of the date of this document, there is no publicly available toxicological data for Formoxanthone A. This technical guide, therefore, outlines a standard framework for the preliminary toxicological assessment of a novel xanthone compound, using this compound as a hypothetical subject. The experimental protocols and data presented are based on established regulatory guidelines and illustrative data from studies on structurally related xanthones and other natural products. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the xanthone class of polyphenolic compounds, represents a potential therapeutic candidate due to the well-documented biological activities of related structures, including anti-inflammatory, antioxidant, and anti-cancer properties. Before any new chemical entity (NCE) can advance to clinical trials, a thorough preclinical safety evaluation is mandated by regulatory agencies worldwide. This process is designed to identify potential hazards, establish a safe starting dose for human studies, and characterize the toxicological profile of the compound.

This guide details the core preliminary toxicology studies essential for a non-clinical safety assessment. These studies typically include acute and sub-chronic toxicity, genotoxicity, and safety pharmacology evaluations. The methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Acute Oral Toxicity

The acute toxicity study provides information on the potential health hazards likely to arise from a single, short-term exposure to a substance. The primary endpoint is the median lethal dose (LD50), which is the dose estimated to be fatal to 50% of the tested animal population.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

-

Test System: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

-

Acclimatization: Animals are acclimatized for a minimum of 5 days before dosing.

-

Dose Administration:

-

A limit test is first performed at a dose of 2000 mg/kg body weight.

-

This compound (hypothetical) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered as a single oral gavage to one animal.

-

If the animal survives, four additional animals are dosed sequentially at 2000 mg/kg.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight.

-

Intensive observation occurs for the first 4 hours post-dosing and then daily for a total of 14 days.

-

-

Endpoint: If no mortality is observed at 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg. According to the Globally Harmonized System (GHS), a substance with an LD50 > 2000 mg/kg is classified as Category 5 or unclassified, indicating low acute toxicity.[1][2]

-

Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.

Illustrative Data Presentation

The following table presents hypothetical acute toxicity data for this compound, with comparative data from a related xanthone, β-mangostin.

Table 1: Acute Oral Toxicity Summary

| Compound | Species | Dose (mg/kg) | Observation Period | Mortality | Estimated LD50 (mg/kg) | Reference |

| This compound (Hypothetical) | Rat | 2000 (Limit Test) | 14 Days | 0/5 | > 2000 | N/A |

| β-mangostin | Mouse | 250 & 500 | 14 Days | Not Observed | > 500 | [3] |

Workflow Diagram

Caption: Workflow for an acute oral toxicity study.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of a substance after repeated administration over a portion of an animal's lifespan (e.g., 28 or 90 days). These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[4]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

This protocol is based on the OECD Test Guideline 407.

-

Test System: Sprague-Dawley rats (10 males and 10 females per group).

-

Dose Groups:

-

Group 1: Vehicle Control (e.g., 0.5% CMC)

-

Group 2: Low Dose (e.g., 100 mg/kg/day)

-

Group 3: Mid Dose (e.g., 300 mg/kg/day)

-

Group 4: High Dose (e.g., 1000 mg/kg/day)

-

-

Dose Administration: Daily oral gavage for 28 consecutive days.

-

In-life Observations:

-

Clinical Signs: Observed daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to treatment and at termination.

-

-

Clinical Pathology: At the end of the 28-day period, blood samples are collected for:

-

Hematology: Complete blood count (CBC), differential leukocyte count, platelet count.

-

Clinical Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.

-

-

Terminal Procedures:

-

Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (liver, kidneys, heart, spleen, brain, etc.) are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups are preserved and examined microscopically. Any gross lesions and target organs from all groups are also examined.

-

Illustrative Data Presentation

Table 2: Hypothetical Hematological Parameters after 28-Day Administration of this compound

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| WBC (10³/µL) | 8.5 ± 1.2 | 8.7 ± 1.4 | 8.9 ± 1.1 | 9.1 ± 1.5 |

| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.3 ± 0.4 | 7.2 ± 0.5 |

| Hemoglobin (g/dL) | 14.5 ± 1.1 | 14.3 ± 1.0 | 14.6 ± 0.9 | 14.4 ± 1.2 |

| Platelets (10³/µL) | 850 ± 95 | 840 ± 110 | 865 ± 105 | 855 ± 90 |

Table 3: Hypothetical Clinical Biochemistry Parameters after 28-Day Administration of this compound

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| ALT (U/L) | 45 ± 8 | 47 ± 9 | 46 ± 7 | 48 ± 10 |

| AST (U/L) | 110 ± 15 | 112 ± 18 | 115 ± 16 | 118 ± 20 |

| BUN (mg/dL) | 18 ± 3 | 19 ± 4 | 18 ± 3 | 20 ± 4 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.1 |

Values are presented as mean ± SD. No statistically significant differences are assumed in this hypothetical data, leading to a NOAEL of >1000 mg/kg/day.

Workflow Diagram

Caption: Workflow for a 28-day sub-chronic toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations. A standard battery of tests is required to assess the genotoxic potential of a new drug candidate.

Experimental Protocols

A standard test battery includes:

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test identifies substances that cause gene mutations, allowing the bacteria to revert to a state where they can grow in an amino-acid-deficient medium.

-

In Vitro Micronucleus Test (OECD 487): This assay detects chromosomal damage.[5] Cultured mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells) are exposed to the test compound.[6][7] Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) activity.[5]

-

In Vivo Genotoxicity Test: If an in vitro test is positive, an in vivo assay is typically required. The In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) is common. Rodents are treated with the compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in newly formed red blood cells.[5]

Illustrative Data Presentation

Table 4: Hypothetical Genotoxicity Battery Results for this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result | Interpretation |

| Ames Test | S. typhimurium & E. coli | With and Without | Up to 5000 µ g/plate | Negative | Non-mutagenic |

| In Vitro Micronucleus | Human Lymphocytes | With and Without | Up to 1000 µg/mL | Negative | Non-clastogenic, Non-aneugenic |

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Up to 2000 mg/kg | Not Required | N/A |

Workflow Diagram

Caption: Decision tree for a standard genotoxicity testing battery.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[4][8] The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems.[9]

Experimental Protocols (ICH S7A Core Battery)

-

Central Nervous System (CNS):

-

Cardiovascular System (CVS):

-

Method: Conscious, telemetered animals (e.g., dogs or non-human primates) are preferred as they allow for continuous monitoring without the stress of restraint.

-

Parameters: Heart rate, blood pressure, and electrocardiogram (ECG) are monitored to assess effects on cardiac rhythm (e.g., PR, QRS, QT intervals).[10] An in vitro hERG assay is also crucial to assess the risk of QT prolongation.[10]

-

-

Respiratory System:

-

Method: Whole-body plethysmography in conscious rats.

-

Parameters: Respiratory rate, tidal volume, and minute volume are measured.

-

Illustrative Data Presentation

Table 5: Key Parameters Assessed in a Safety Pharmacology Core Battery

| System | Study Type | Key Parameters Measured | Hypothetical Finding for this compound |

| Central Nervous System | Functional Observational Battery (Rat) | Behavior, reflexes, motor activity, temperature | No adverse effects observed |

| Cardiovascular System | Telemetered Dog / hERG Assay | Blood pressure, heart rate, ECG intervals (QTc) | No significant changes in hemodynamic or ECG parameters; No hERG channel inhibition |

| Respiratory System | Plethysmography (Rat) | Respiratory rate, tidal volume, minute volume | No adverse effects on respiratory function |

Workflow Diagram

Caption: Components of a safety pharmacology core battery study.

Conclusion

The preliminary toxicology studies outlined in this guide—acute and sub-chronic toxicity, genotoxicity, and safety pharmacology—form the cornerstone of the non-clinical safety assessment for a novel compound like this compound. A favorable outcome from this battery of tests, characterized by a high LD50, a high NOAEL with no significant target organ toxicity, a negative genotoxicity profile, and no adverse effects on vital organ functions, would provide the necessary evidence to support the initiation of first-in-human (FIH) clinical trials. This systematic evaluation is critical for ensuring patient safety and is a prerequisite for regulatory submission and approval.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. umbrex.com [umbrex.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. pharmaron.com [pharmaron.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontagelab.com.cn [frontagelab.com.cn]

In-Depth Technical Review of Phomoxanthone A: A Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research on Phomoxanthone A (PXA), a promising natural product with significant anti-cancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the known signaling pathways, offering a thorough resource for those involved in oncology research and drug development. Phomoxanthone A, a tetrahydroxanthone dimer isolated from the endophytic fungus Phomopsis longicolla, has demonstrated potent cytotoxic effects against a range of cancer cell lines, including those resistant to conventional chemotherapy, positioning it as a compelling candidate for further investigation.

Quantitative Data Summary

Phomoxanthone A exhibits potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values often in the submicromolar to low micromolar range. Notably, its efficacy extends to cisplatin-resistant cancer cell lines, highlighting its potential to overcome common mechanisms of drug resistance. The following tables summarize the reported IC50 values for PXA in different cell lines.

| Cell Line | Cancer Type | Cisplatin Sensitivity | Phomoxanthone A IC50 (µM) | Cisplatin IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | Sensitive | 0.58 | ~4 | [1] |

| A2780CisR | Ovarian Cancer | Resistant | 0.58 | ~16 | [1] |

| J82 | Bladder Cancer | Sensitive | ~2.5 | ~1.5 | [1] |

| J82CisR | Bladder Cancer | Resistant | ~1.5 | ~6 | [1] |

| Kyse510 | Esophageal Cancer | Sensitive | ~0.8 | ~2 | [1] |

| Kyse510CisR | Esophageal Cancer | Resistant | ~0.8 | ~8 | [1] |

| Ramos | Burkitt's Lymphoma | - | Induces apoptosis at 10 µM | - | [2] |

| Jurkat | T-cell Leukemia | - | Induces apoptosis at 10 µM | - | [2] |

| MCF7 | Breast Cancer | - | 16.36 ± 1.96 (at 24h) | - | [3] |

| Organism/Cell Line | Type | Phomoxanthone A IC50/CC50/MIC | Reference |

| Leishmania amazonensis (promastigote) | Protozoan Parasite | IC50: 16.38 µg/mL | [4] |

| Trypanosoma cruzi (epimastigote) | Protozoan Parasite | IC50: 28.61 µg/mL | [4] |

| Mammalian Cells (for cytotoxicity) | - | CC50: 28.79 µg/mL | [4] |

| Bacillus subtilis | Gram-positive Bacteria | MIC: 7.81 µg/mL (bactericidal) | [4] |

| Escherichia coli | Gram-negative Bacteria | MIC: 125 µg/mL (bacteriostatic) | [4] |

| Staphylococcus aureus | Gram-positive Bacteria | MIC: 500 µg/mL (bacteriostatic) | [4] |

Core Mechanisms of Action

Phomoxanthone A exerts its anti-cancer effects through a multi-faceted approach, primarily targeting the mitochondria to induce apoptosis and modulating immune responses through the inhibition of protein tyrosine phosphatases.

Induction of Caspase-Dependent Apoptosis via Mitochondrial Disruption

PXA is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells.[5] This process is largely dependent on the activation of caspase-3, a key executioner caspase.[6] The apoptotic cascade is initiated by PXA's direct action on the mitochondria.

PXA functions as a mitochondrial toxin, leading to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).[1] This depolarization is followed by the disruption of the inner mitochondrial membrane, leading to the release of pro-apoptotic factors, including cytochrome c and SMAC/DIABLO, from the mitochondrial intermembrane space into the cytosol.[2] The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates caspase-3.

Inhibition of Protein Tyrosine Phosphatases (PTPs) and Immunomodulation

Beyond its direct cytotoxic effects, Phomoxanthone A has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1 (competitive inhibitor), SHP2 (noncompetitive inhibitor), and PTP1B (noncompetitive inhibitor).[3][7] PTPs are critical regulators of various cellular signaling pathways, and their inhibition can have profound effects on cell proliferation and immune responses.

The inhibition of SHP1, in particular, is thought to be a key mechanism behind PXA's immunomodulatory properties.[5] SHP1 is a negative regulator of signaling pathways in immune cells. By inhibiting SHP1, PXA can lead to the activation of immune cells such as T-lymphocytes, Natural Killer (NK) cells, and macrophages.[5][6] This activation may enhance the host's anti-tumor immune response. RNA sequencing analysis has suggested that SHP1 inhibition by PXA in cancer cells can upregulate inflammatory genes and pathways like MAPK, RIG-like receptor (RLR), NOD-like receptor (NLR), and NF-κB signaling.[7]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of Phomoxanthone A.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Phomoxanthone A for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with Phomoxanthone A for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

TMRE/TMRM Staining:

-

Load the cells with a fluorescent cationic dye such as TMRE (tetramethylrhodamine, ethyl ester) or TMRM (tetramethylrhodamine, methyl ester) by incubating them in a medium containing the dye.

-

Treat the cells with Phomoxanthone A.

-

Measure the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

-

In Vitro PTP Assay:

-

Recombinant PTP enzymes (e.g., SHP1, SHP2, PTP1B) are incubated with a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP, or a phosphopeptide).

-

The reaction is initiated in the presence or absence of various concentrations of Phomoxanthone A.

-

The dephosphorylation of the substrate is measured, typically by detecting the formation of a colored or fluorescent product.

-

The inhibitory activity of PXA is determined by quantifying the reduction in enzyme activity. Lineweaver-Burk plots can be used to determine the type of inhibition (competitive, noncompetitive, etc.).[3]

-

Immunomodulation Assays

-

T-cell Activation Assay:

-

Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs).

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of Phomoxanthone A.

-

After a defined incubation period, stain the cells with fluorescently labeled antibodies against activation markers such as CD25 and CD69.

-

Analyze the expression of these markers by flow cytometry to assess the level of T-cell activation.

-

-

NK Cell Cytotoxicity (Degranulation) Assay:

-

Co-culture NK cells with target cancer cells (e.g., K562) at various effector-to-target ratios in the presence or absence of Phomoxanthone A.

-

Include a fluorescently labeled antibody against CD107a (LAMP-1) in the culture medium. CD107a is a marker of degranulation.

-

After incubation, stain the cells for other NK cell markers (e.g., CD56) and analyze by flow cytometry. The percentage of CD107a-positive NK cells indicates their cytotoxic activity.

-

-

Macrophage Activation/Polarization Assay:

-

Isolate monocytes and differentiate them into macrophages.

-

Treat the macrophages with Phomoxanthone A, alone or in combination with polarizing stimuli (e.g., LPS and IFN-γ for M1 polarization, IL-4 for M2 polarization).

-

Analyze the expression of M1 markers (e.g., CD80, CD86, iNOS) and M2 markers (e.g., CD163, CD206, Arginase-1) by flow cytometry or qPCR.

-

Measure the production of cytokines (e.g., TNF-α, IL-6 for M1; IL-10 for M2) in the culture supernatant by ELISA.

-

Conclusion

Phomoxanthone A is a compelling natural product with significant potential as an anti-cancer therapeutic agent. Its ability to induce apoptosis in both chemosensitive and chemoresistant cancer cells through a direct mitochondrial-targeting mechanism, coupled with its immunomodulatory properties via PTP inhibition, presents a unique and powerful combination for cancer therapy. The detailed experimental protocols and understanding of its signaling pathways provided in this review serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this remarkable compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the intricate molecular details of its mechanism of action to pave the way for its potential clinical development.

References

- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 2. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Phomoxanthone A and B as Protein Tyrosine Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Phomoxanthone A and B as Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formoxanthone C in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Formoxanthone C, a natural compound isolated from Cratoxylum formosum. The following sections detail the effective dosages and concentrations in various cancer cell lines, outline experimental protocols, and illustrate the key signaling pathways involved in its mechanism of action. It is important to note that the available research primarily focuses on Formoxanthone C.

Data Presentation: Effective Concentrations of Formoxanthone C

The cytotoxic and modulatory effects of Formoxanthone C have been evaluated in human lung cancer cell lines, particularly in multidrug-resistant variants. The effective concentrations vary depending on the cell type and the intended biological endpoint.

| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |

| A549RT-eto (Etoposide-resistant human lung cancer) | 10 µg/mL | 12-24 hours | Non-cytotoxic; reduced expression of STAT1, HDAC4, and P-gp; inhibited cell migration, invasion, and sphere-forming ability. | [1][2] |

| A549RT-eto (Etoposide-resistant human lung cancer) | 20 µg/mL | Not Specified | Reversed anticancer drug resistance by inducing apoptosis and autophagy. | [3] |

| A549 (Human lung cancer) | Not Specified | Not Specified | Formoxanthone C has been shown to have cytotoxic activities against this cell line. | [2] |

| NCI-H187 (Human small-cell lung cancer) | Not Specified | Not Specified | Formoxanthone C has exhibited cytotoxic activities against this cell line. | [2] |

Signaling Pathway of Formoxanthone C in Multidrug-Resistant Cancer Cells

Formoxanthone C has been shown to inhibit malignant tumor phenotypes in multidrug-resistant human A549 lung cancer cells by targeting the STAT1-HDAC4 signaling pathway. This pathway is implicated in the upregulation of P-glycoprotein (P-gp), a key mediator of drug efflux and resistance. By downregulating STAT1 and HDAC4, Formoxanthone C effectively reduces P-gp expression, thereby reversing drug resistance.[1][2] Furthermore, at higher concentrations, it induces both apoptosis and autophagy.[3][4]

Formoxanthone C signaling pathway in A549RT-eto cells.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for investigating the in vitro effects of Formoxanthone C.

Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma) and its etoposide-resistant derivative, A549RT-eto, are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For A549RT-eto cells, etoposide may be added to the culture medium to maintain resistance.

-

Formoxanthone C Preparation: Prepare a stock solution of Formoxanthone C in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (e.g., <0.1%).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Formoxanthone C or vehicle control (DMSO) and incubate for the desired duration (e.g., 12, 24, or 48 hours).

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of Formoxanthone C for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Western Blot Analysis

-

Plate cells in 6-well plates and treat with Formoxanthone C as described.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., STAT1, HDAC4, P-gp, apoptotic and autophagic markers) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

-

Migration Assay: Seed treated cells in the upper chamber of a Transwell insert (8 µm pore size). The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS). After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted.

-

Invasion Assay: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.

Sphere Formation Assay

-

Plate cells at a low density in ultra-low attachment plates or in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

-

Treat the cells with a non-cytotoxic concentration of Formoxanthone C.

-

Incubate for several days to allow for sphere formation.

-

Count the number and measure the size of the spheres formed.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer effects of Formoxanthone C.

General experimental workflow for Formoxanthone C.

References

- 1. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling [jcpjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Formoxanthone A in DMSO for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the dissolution of Formoxanthone A in Dimethyl Sulfoxide (DMSO) for use in various cell-based assays. Adherence to this protocol is crucial for ensuring the reproducibility and accuracy of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₂O₆ | [1] |

| Molecular Weight | 394.4 g/mol | [1] |

| IUPAC Name | 7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | [1] |

| Appearance | Crystalline solid (typical for xanthones) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] Sparingly soluble in aqueous buffers.[2][3][4] |

Experimental Protocol: Dissolving this compound in DMSO

This protocol outlines the step-by-step procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO) (purity ≥99.7%)

-

Sterile microcentrifuge tubes or vials (polypropylene or glass)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Preparation:

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound into the tube. For example, to prepare a 10 mM stock solution, weigh out 3.944 mg of this compound.

-

-

Calculating DMSO Volume:

-

Calculate the required volume of DMSO to achieve the desired stock concentration.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

Example for 10 mM stock with 3.944 mg of this compound:

-

Volume (L) = 0.003944 g / (394.4 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

-

-

-

Dissolution:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

-

-

Sterilization (Optional):

-

If required for the specific cell assay, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound over time, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][8]

-

Store the aliquots at -20°C or -80°C for long-term storage.[3][9] Properly stored solutions can be stable for extended periods.[8]

-

Working Solution Preparation:

-

To prepare a working solution for your cell assay, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the final desired concentration using sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%, but should be determined empirically for each cell line).

Stability and Handling

-

DMSO Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere.[5][6] Use anhydrous or cell culture grade DMSO and keep containers tightly sealed. The presence of water can affect compound stability over the long term.[7][8][10]

-

Light Sensitivity: While not explicitly documented for this compound, many complex organic molecules are light-sensitive. It is good practice to protect the stock solution from light by using amber-colored vials or by wrapping the tubes in foil.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution to maintain its integrity.[7][8] Aliquoting is the most effective strategy to manage this.

Visualization of a Potential Signaling Pathway

This compound is a member of the xanthone family. A related compound, Formoxanthone C, has been shown to exert its anticancer effects in multidrug-resistant lung cancer cells by down-regulating the STAT1-HDAC4 signaling pathway, which subsequently induces apoptosis and autophagy.[11][12][13] The following diagram illustrates this potential mechanism of action.

References

- 1. This compound | C23H22O6 | CID 11661175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formoxanthone C Inhibits Malignant Tumor Phenotypes of Human A549 Multidrug Resistant-cancer Cells through Signal Transducer and Activator of Transcription 1-Histone Deacetylase 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formoxanthone Administration in Animal Models

A comprehensive guide for researchers, scientists, and drug development professionals on the administration of Formoxanthones in preclinical animal studies.

Note to the Reader: As of the latest literature review, there are no published studies detailing the administration of Formoxanthone A in animal models. Consequently, the following application notes and protocols are based on available research for the closely related compound, Formoxanthone C , and other relevant xanthones. These guidelines are intended to provide a foundational framework for designing and executing preclinical studies with this compound, pending the availability of specific in vivo data for this compound.

Overview of Formoxanthone C and its Preclinical Significance

Formoxanthone C is a xanthone derivative isolated from Cratoxylum formosum that has demonstrated significant in vitro anticancer properties. Studies have shown its ability to induce apoptosis and autophagy in multidrug-resistant human lung cancer cells.[1][2] Notably, an extract of Cratoxylum formosum, containing Formoxanthone C, has been shown to inhibit hepatocarcinogenesis in a rat model when administered orally.[1] These findings underscore the therapeutic potential of formoxanthones and the need for standardized in vivo administration protocols to further evaluate their efficacy and safety.

General Considerations for Administration of Xanthones in Animal Models

The administration of xanthones, including this compound, in animal models requires careful consideration of several factors to ensure accurate and reproducible results.

-

Solubility and Formulation: Xanthones are often poorly soluble in aqueous solutions. Therefore, appropriate vehicle selection is critical for achieving the desired concentration and ensuring bioavailability. Common vehicles for poorly soluble compounds include solutions of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), Tween 80, or carboxymethylcellulose (CMC). It is essential to conduct preliminary studies to determine the optimal vehicle that solubilizes the compound without causing toxicity to the animal.

-

Route of Administration: The choice of administration route depends on the study's objective, the compound's physicochemical properties, and the desired pharmacokinetic profile. Common routes for preclinical studies include oral (PO), intravenous (IV), and intraperitoneal (IP).[3]

-

Animal Model Selection: The selection of the animal model (e.g., mice, rats) and the specific strain should be based on the research question and the disease being modeled.

-

Dosage and Dosing Regimen: The dosage should be determined based on in vitro efficacy data and any available in vivo toxicity studies of related compounds. The dosing frequency and duration will depend on the compound's half-life and the experimental design.

Experimental Protocols for Administration of Formoxanthone C (as a proxy for this compound)

The following are detailed protocols for common administration routes, adapted from studies on xanthones and other poorly soluble compounds.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing in rodents.[4]

Materials:

-

Formoxanthone C

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Animal feeding needles (gavage needles), appropriate size for the animal

-

Syringes

-

Animal scale

Protocol:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of Formoxanthone C.

-

Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

-

Suspend or dissolve Formoxanthone C in the vehicle to the desired final concentration. Use a vortex mixer or sonicator to ensure a homogenous suspension.

-

-

Animal Preparation:

-

Weigh the animal to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the animal.

-

-

Administration:

-

Attach the gavage needle to the syringe filled with the dosing solution.

-

Carefully insert the gavage needle into the animal's mouth and advance it along the esophagus into the stomach.

-

Slowly administer the solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Monitoring:

-

Observe the animal for any signs of distress or adverse reactions following administration.

-

Intravenous (IV) Injection

IV injection ensures immediate and complete bioavailability of the compound.

Materials:

-

Formoxanthone C

-

Vehicle (e.g., a solution of DMSO, PEG300, and saline)

-

Appropriate gauge needles and syringes

-

Restraining device for the animal

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve Formoxanthone C in a minimal amount of DMSO.

-

Add PEG300 and then sterile saline to reach the final desired concentration and vehicle composition. Ensure the final DMSO concentration is non-toxic (typically <10% of the total volume).

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility.

-

-

Animal Preparation:

-

Place the animal in a restraining device to immobilize the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

-

Administration:

-

Insert the needle into one of the lateral tail veins.

-

Slowly inject the dosing solution.

-

-

Monitoring:

-

Observe for any signs of immediate adverse reactions.

-

Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption.

Materials:

-

Formoxanthone C

-

Vehicle (e.g., sterile saline with a solubilizing agent if necessary)

-

Appropriate gauge needles and syringes

Protocol:

-

Preparation of Dosing Solution:

-

Prepare the dosing solution as described for IV injection, ensuring it is sterile.

-

-

Animal Preparation:

-

Securely restrain the animal, exposing the abdomen.

-

-

Administration:

-

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

-

Inject the solution.

-

-

Monitoring:

-

Monitor the animal for any signs of discomfort or local irritation.

-

Quantitative Data Summary

Since no in vivo studies for this compound are available, the following table presents hypothetical data based on typical pharmacokinetic studies of other xanthones, such as α-mangostin, to serve as an example for data presentation.[3]

| Administration Route | Animal Model | Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Oral (PO) | Rat | 20 | 0.5% CMC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Intravenous (IV) | Rat | 5 | 10% DMSO, 40% PEG300, 50% Saline | Data Not Available | Data Not Available | Data Not Available | 100 |

| Intraperitoneal (IP) | Mouse | 10 | Saline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Formoxanthone C in Cancer Cells

In vitro studies have elucidated a potential signaling pathway for Formoxanthone C in multidrug-resistant lung cancer cells. This pathway involves the induction of both apoptosis and autophagy.[1][2]

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer efficacy of a formoxanthone.

References

- 1. researchgate.net [researchgate.net]

- 2. Formoxanthone C, isolated from Cratoxylum formosum ssp. pruniflorum, reverses anticancer drug resistance by inducing both apoptosis and autophagy in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Formoxanthone A: A Guide for Researchers

Application Notes and Protocols for the Identification of Molecular Targets of Formoxanthone A

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount to elucidating its mechanism of action and advancing its therapeutic potential. This compound, a xanthone derivative, has demonstrated pro-apoptotic activity, yet its direct molecular interactors within the cell remain largely uncharacterized. This document provides a comprehensive guide, including detailed protocols and application notes, for the systematic identification of the molecular targets of this compound.

Introduction to Target Identification Strategies

The identification of a small molecule's molecular target(s) is a critical step in drug discovery and chemical biology. A variety of methods, both experimental and computational, can be employed to achieve this. These strategies can be broadly categorized as direct, indirect, and in silico approaches.

-

Direct Approaches: These methods aim to directly identify the physical interaction between the compound and its protein target. Affinity-based techniques are a cornerstone of this approach.

-

Indirect Approaches: These methods infer potential targets by observing the global cellular response to the compound. Transcriptomics, proteomics, and metabolomics can reveal pathways and processes affected by the compound, thus pointing towards potential targets.

-

In Silico Approaches: Computational methods leverage the chemical structure of the compound to predict potential binding partners through molecular docking, pharmacophore modeling, and searching chemical databases.

This guide will focus on a multi-pronged strategy combining both direct and in silico methods to provide a robust framework for identifying the molecular targets of this compound.

Quantitative Data Summary

While specific binding affinities and a broad spectrum of IC50 values for this compound against various molecular targets are yet to be established, preliminary data on its cytotoxic effects are available. The following table summarizes the known quantitative data and provides a template for researchers to populate with their experimental findings.

| Parameter | Cell Line | Value | Reference |

| Cell Viability | HeLa | Significant reduction at 25 µM | [1] |

| IC50 | User-defined | User-defined | User-defined |

| Binding Affinity (Kd) | User-defined | User-defined | User-defined |

| Enzyme Inhibition (Ki) | User-defined | User-defined | User-defined |

Experimental Protocols

Here, we provide detailed protocols for key experiments to identify the molecular targets of this compound.

Protocol 1: Affinity Chromatography-Mass Spectrometry

This protocol describes the use of affinity chromatography to isolate potential binding partners of this compound from cell lysates, followed by identification using mass spectrometry.